1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one 1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one
Brand Name: Vulcanchem
CAS No.: 144294-78-0
VCID: VC21087035
InChI: InChI=1S/C17H12BrCl2NO2/c1-10(22)21-14-5-3-2-4-13(14)16(23)17(21,20)15(19)11-6-8-12(18)9-7-11/h2-9,15H,1H3
SMILES: CC(=O)N1C2=CC=CC=C2C(=O)C1(C(C3=CC=C(C=C3)Br)Cl)Cl
Molecular Formula: C17H12BrCl2NO2
Molecular Weight: 413.1 g/mol

1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one

CAS No.: 144294-78-0

Cat. No.: VC21087035

Molecular Formula: C17H12BrCl2NO2

Molecular Weight: 413.1 g/mol

* For research use only. Not for human or veterinary use.

1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one - 144294-78-0

Specification

CAS No. 144294-78-0
Molecular Formula C17H12BrCl2NO2
Molecular Weight 413.1 g/mol
IUPAC Name 1-acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one
Standard InChI InChI=1S/C17H12BrCl2NO2/c1-10(22)21-14-5-3-2-4-13(14)16(23)17(21,20)15(19)11-6-8-12(18)9-7-11/h2-9,15H,1H3
Standard InChI Key QWOXXKDLLSQDPC-UHFFFAOYSA-N
SMILES CC(=O)N1C2=CC=CC=C2C(=O)C1(C(C3=CC=C(C=C3)Br)Cl)Cl
Canonical SMILES CC(=O)N1C2=CC=CC=C2C(=O)C1(C(C3=CC=C(C=C3)Br)Cl)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator